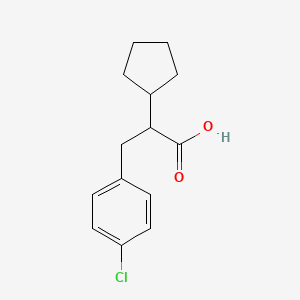

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H17ClO2 |

|---|---|

Molekulargewicht |

252.73 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid |

InChI |

InChI=1S/C14H17ClO2/c15-12-7-5-10(6-8-12)9-13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |

InChI-Schlüssel |

HTOONPFBONHOIO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C(CC2=CC=C(C=C2)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions including reduction, cyclization, and acidification to yield the final product .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Common reagents used in the industrial synthesis include strong bases, reducing agents, and acids .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing with sulfuric acid or thionyl chloride (SOCl₂) as a dehydrating agent.

| Reagents/Conditions | Product Formed | Application |

|---|---|---|

| Methanol + H₂SO₄ (reflux) | Methyl 3-(4-chlorophenyl)-2-cyclopentylpropanoate | Pharmaceutical intermediates |

| Ethanol + SOCl₂ | Ethyl ester derivative | Prodrug synthesis |

Key mechanistic steps:

-

Protonation of the carboxylic acid oxygen

-

Nucleophilic attack by the alcohol

-

Elimination of water to form the ester

Amidation and Carboxamide Formation

Reaction with amines via activated intermediates (e.g., acid chlorides) produces amides, critical for drug discovery:

Stepwise Process:

-

Activation: Treatment with SOCl₂ converts the acid to 3-(4-chlorophenyl)-2-cyclopentylpropanoyl chloride

-

Coupling: Reaction with primary/secondary amines (e.g., 4-chloroaniline) yields substituted amides

Decarboxylation Pathways

Thermal or base-induced decarboxylation occurs under specific conditions:

-

Thermal (150–200°C): Forms 3-(4-chlorophenyl)-2-cyclopentylpropane

-

Basic (NaOH, Δ): Generates cyclopentyl-(4-chlorophenyl)methane derivatives

This reaction is significant for synthesizing hydrocarbon frameworks in materials science.

Reduction and Hydrogenation

While direct reduction of the carboxylic acid is less common, derivative transformations occur:

-

Ester Reduction: LiAlH₄ reduces ester groups to primary alcohols

Example: Methyl ester → 3-(4-chlorophenyl)-2-cyclopentylpropan-1-ol -

Aromatic Ring Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) saturates the chlorophenyl ring to cyclohexyl derivatives under high pressure

Biological Interaction Mechanisms

The compound interacts with biological systems through:

-

Enzyme Inhibition:

-

Receptor Modulation:

Advanced Functionalization

Innovative applications include:

-

Michael Addition: α,β-unsaturated carbonyl acceptors form adducts at the β-position

-

Nucleophilic Acyl Substitution: Enables synthesis of:

-

Thioesters (with thiols)

-

Anhydrides (with other carboxylic acids)

-

Stability and Reactivity Considerations

| Factor | Effect on Reactivity |

|---|---|

| pH < 3 | Enhanced esterification kinetics |

| Polar aprotic solvents | Favors SN₂-type acyl substitutions |

| Steric bulk (cyclopentyl) | Slows nucleophilic attacks at α-carbon |

This compound’s versatility makes it a strategic intermediate for developing anti-inflammatory agents, kinase inhibitors , and materials science precursors. Current research gaps include detailed kinetic studies of its decarboxylation and asymmetric functionalization methods.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid (CPPC) is a chemical compound with potential applications in scientific research and industry. This compound, also known as 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid, has a molecular formula of C14H17ClO2 and a molecular weight of 252.7.

Scientific Research Applications

CPPC has garnered interest in several research fields, particularly in medicinal chemistry, pharmacology, and drug discovery.

As a Model Compound CPPC serves as a model compound in research studies. Its structure and properties make it valuable for understanding the behavior of related compounds and for developing new analytical methods.

Development of New Drugs CPPC is being explored as a lead compound for developing new anti-inflammatory and analgesic drugs. Its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, suggests its potential in treating inflammatory and painful conditions. Prostaglandins are signaling molecules involved in inflammation, pain, and fever, and by inhibiting COX enzymes, CPPC can reduce their production, leading to anti-inflammatory and analgesic effects.

Potential Therapeutic Properties CPPC has potential implications in developing new drugs for treating inflammatory and painful conditions. Research focuses on enhancing its efficacy and safety profiles for therapeutic use.

Biological Properties

CPPC has demonstrated anti-inflammatory, analgesic, and antipyretic properties in animal models. It effectively reduces inflammation and pain in conditions like arthritis, acute pain, and chronic pain.

Toxicity and Safety

While CPPC shows low acute toxicity in animal studies, long-term effects on human health are not well understood. Studies indicate that CPPC can cause gastrointestinal irritation and bleeding, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs).

Potential Implications in Various Fields

CPPC has potential implications in various fields of research and industry, particularly in developing new drugs for treating inflammatory and painful conditions. It may also find applications in developing new materials, such as polymers and coatings.

Limitations and Future Directions

Current research on CPPC has several limitations, including a lack of long-term toxicity studies, limited clinical data, and the need for more efficient synthesis methods. Future research should address these limitations and explore CPPC's potential in drug discovery, materials science, and environmental science.

Future research directions include:

- Investigating the long-term toxicity of CPPC in animal models and humans.

- Synthesizing CPPC derivatives with improved efficacy and safety profiles.

- Developing new analytical methods for detecting and quantifying CPPC in various matrices.

- Exploring CPPC's potential in treating diseases other than inflammation and pain, such as cancer and neurodegenerative disorders.

- Investigating CPPC's potential as a lead compound for developing new materials, particularly polymers and coatings.

- Developing more efficient and cost-effective synthesis methods for CPPC.

- Investigating CPPC's mechanism of action and its effects on other physiological processes.

- Exploring CPPC's potential in combination therapies with other drugs for treating complex diseases.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cycloalkane-Substituted Chlorophenylpropanoic Acids

- 2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 72934-37-3): Structure: Cyclopropane ring fused to the carboxylic acid group. Key Differences: Smaller ring size (cyclopropane vs. Bioactivity: Cyclopropane derivatives are often explored for metabolic stability but may exhibit lower bioavailability due to rigidity .

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS: 1353636-65-3):

Phenyl-Substituted Propanoic Acids

- 2-(4-Chlorophenyl)-3-phenylpropanoic acid (CAS: 787-27-9): Structure: Phenyl and 4-chlorophenyl groups at positions 2 and 3. Key Differences: Replacing cyclopentyl with phenyl reduces steric hindrance and lipophilicity. This compound’s planar aromatic groups may favor π-π stacking interactions in biological targets, unlike the three-dimensional cyclopentyl group .

Functionalized Propanoic Acid Derivatives

- (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride (CAS: 1449131-17-2): Structure: Isopropylamino group at position 3. Key Differences: The basic amino group increases water solubility and enables ionic interactions, contrasting with the neutral cyclopentyl group. This modification could enhance binding to charged residues in enzymes or receptors .

- 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (CAS: 7698-98-8): Structure: Phenoxy and hydroxyl groups. Key Differences: The ether (phenoxy) and hydroxyl groups enhance polarity, reducing logP values compared to the target compound. Such derivatives are often used in prodrug strategies for improved solubility .

Anticancer Activity

- Comparison: Cyclopentyl and cyclopropane substituents may enhance HDAC inhibition (observed in related compounds) due to hydrophobic interactions with enzyme pockets . Hydroxy and amino derivatives (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) show lower cytotoxicity but higher solubility, making them suitable for non-cancer applications like anti-inflammatory therapies .

Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid | ~3.5 | Low | Chlorophenyl, Cyclopentyl |

| 2-(4-Chlorophenyl)cyclopropanecarboxylic acid | ~2.8 | Moderate | Cyclopropane |

| 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid | ~1.9 | High | Phenoxy, Hydroxyl |

| (S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid | ~1.2 | Very High | Amino, Chlorophenyl |

Biologische Aktivität

Overview

3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid, commonly referred to as CPPC, is a compound classified within nonsteroidal anti-inflammatory drugs (NSAIDs). Its primary biological activities include anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of CPPC, focusing on its mechanisms of action, efficacy in various conditions, safety profile, and potential applications in research and industry.

CPPC exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, CPPC reduces the synthesis of prostaglandins, leading to decreased inflammation and pain sensation.

Anti-Inflammatory and Analgesic Effects

Research indicates that CPPC demonstrates significant anti-inflammatory properties in various animal models. It has been effective in reducing inflammation associated with conditions such as arthritis and acute pain. For instance, studies have shown that CPPC administration leads to a measurable reduction in inflammatory markers and pain scores in treated subjects compared to controls.

Antipyretic Effects

In addition to its anti-inflammatory properties, CPPC has been reported to possess antipyretic effects, effectively lowering fever in experimental models. This property further supports its potential use in treating conditions characterized by elevated body temperature due to inflammation or infection.

Toxicological Profile

Toxicity studies on CPPC reveal a relatively low acute toxicity profile. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg. However, chronic toxicity assessments are lacking, raising concerns about long-term safety and potential gastrointestinal side effects similar to other NSAIDs, such as irritation and bleeding.

Efficacy in Animal Models

A series of studies have evaluated the efficacy of CPPC in various animal models:

- Arthritis Model : In a rat model of arthritis, CPPC significantly reduced paw swelling and improved mobility compared to untreated controls.

- Acute Pain Model : In a formalin-induced pain model, CPPC administration resulted in reduced licking time, indicating effective analgesia.

| Study Type | Model Used | Key Findings |

|---|---|---|

| Arthritis Study | Rat model | Reduced paw swelling; improved mobility |

| Acute Pain Study | Formalin-induced pain | Decreased licking time; effective analgesia |

Applications in Research

CPPC is increasingly being recognized as a lead compound for developing new anti-inflammatory drugs with enhanced efficacy and safety profiles. Its structural characteristics make it an attractive candidate for medicinal chemistry research aimed at optimizing NSAID properties.

Current State of Research

Research into CPPC is ongoing, with a focus on:

- Developing derivatives with improved pharmacokinetic profiles.

- Exploring its potential application in combination therapies for chronic inflammatory diseases.

- Investigating its effects on other biological pathways beyond COX inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid?

A two-step approach is commonly employed:

- Step 1 : Cyclopentylation of 3-(4-chlorophenyl)propanoic acid derivatives via Claisen condensation or Friedel-Crafts alkylation, leveraging cyclopentyl halides or alcohols as reactants .

- Step 2 : Acid-catalyzed cyclization or carboxylation under anhydrous conditions (e.g., POCl₃ or SOCl₂) to form the propanoic acid moiety . Purity optimization requires recrystallization in ethanol/water (3:1 v/v) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- ¹H/¹³C NMR : Assign the cyclopentyl multiplet (δ 1.5–2.1 ppm) and chlorophenyl aromatic protons (δ 7.2–7.4 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .

- HRMS : Validate molecular ion [M-H]⁻ at m/z 253.07 (calc. for C₁₄H₁₅ClO₂) .

Q. What are the solubility characteristics in common laboratory solvents?

- High solubility : Dichloromethane, dimethyl sulfoxide (DMSO).

- Moderate solubility : Ethanol, acetone.

- Low solubility : Water (<0.1 mg/mL at 25°C) .

- Note: Solubility decreases with increased cyclopentyl group steric bulk .

Advanced Research Questions

Q. How can melting point discrepancies (e.g., 160–164°C vs. 157°C) be resolved?

Discrepancies arise from:

- Polymorphism : Recrystallize using slow cooling in ethyl acetate to isolate the stable monoclinic form .

- Impurities : Validate purity via HPLC (C18 column, 70:30 acetonitrile/0.1% H₃PO₄, λ = 254 nm) .

- Instrument calibration : Use DSC with indium standard calibration to confirm thermal profiles .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Employ (S)-α-methylbenzylamine for diastereomeric salt resolution (≥98% ee) .

- Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce ketone intermediates .

- Chiral HPLC : Utilize a Chiralpak IA column (hexane:isopropanol 85:15, 1.0 mL/min) for enantiomer separation .

Q. How does the cyclopentyl group influence reactivity in nucleophilic substitutions?

- Steric hindrance : Reduces reaction rates by ~40% compared to linear alkyl analogs in acyl chloride formation .

- Electronic effects : The cyclopentyl group’s electron-donating nature stabilizes transition states in SN2 reactions, favoring β-lactam formation (e.g., with Schiff bases) .

Q. What computational models predict pharmacokinetic properties of derivatives?

- ADMET prediction : Use SwissADME to estimate logP (~3.2) and bioavailability (Lipinski score = 0) .

- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR) with ∆G = -9.2 kcal/mol, suggesting anti-inflammatory potential .

Methodological Guidance

Optimal crystallization conditions for X-ray diffraction analysis

- Solvent system : Ethanol:DCM (1:2 v/v) at 4°C for slow evaporation.

- Crystal quality : Plate-like crystals (space group P2₁/c) with resolution ≤0.8 Å .

Validated HPLC protocol for stability studies

Handling air-sensitive intermediates

- Use Schlenk techniques under N₂ atmosphere for ketene generation from acid chlorides .

- Quench excess reagents with ice-cold NaHCO₃ to prevent decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.